molecular formula C24H38O6 B127823 7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid CAS No. 147511-91-9

7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid

Cat. No. B127823
M. Wt: 422.6 g/mol
InChI Key: DWSMEZOARVKVBO-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid is a synthetic compound that belongs to a class of drugs known as peroxisome proliferator-activated receptor (PPAR) agonists. It is also known as GW501516 or simply GW.

Mechanism Of Action

GW501516 works by binding to and activating PPAR-delta, a nuclear receptor that regulates the expression of genes involved in energy metabolism and inflammation. Activation of PPAR-delta leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and reduced inflammation.

Biochemical And Physiological Effects

GW501516 has been shown to improve lipid and glucose metabolism, reduce inflammation, and increase endurance in animal models. It has also been shown to increase muscle fiber size and reduce muscle damage in response to exercise.

Advantages And Limitations For Lab Experiments

The advantages of using GW501516 in lab experiments include its well-characterized mechanism of action and its ability to improve energy metabolism and reduce inflammation. However, its potential use as a performance-enhancing drug and its long-term safety profile are still under investigation.

Future Directions

Future research on GW501516 could focus on its potential use in the treatment of specific diseases, such as type 2 diabetes and cancer. It could also investigate its potential use as a performance-enhancing drug and its long-term safety profile. Additionally, research could explore the development of new PPAR-delta agonists with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of GW501516 involves several steps, starting with the reaction of 2-bromo-4'-methylpropiophenone with magnesium to form a Grignard reagent. This reagent is then reacted with cyclopentanone to form a cyclopentyl ketone intermediate. The intermediate is then reacted with butylmagnesium bromide to form a substituted cyclopentyl ketone. The final step involves the reaction of the substituted cyclopentyl ketone with heptanoic acid to form GW501516.

Scientific Research Applications

GW501516 has been extensively studied for its potential application in the treatment of various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has also been studied for its potential use as a performance-enhancing drug.

properties

CAS RN

147511-91-9

Product Name

7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid

Molecular Formula

C24H38O6

Molecular Weight

422.6 g/mol

IUPAC Name

7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid

InChI

InChI=1S/C24H38O6/c1-2-3-8-16-11-12-17(15-16)20(25)14-13-19-18(22(28)24(30)23(19)29)9-6-4-5-7-10-21(26)27/h13-14,16-20,23,25,29H,2-12,15H2,1H3,(H,26,27)/b14-13+

InChI Key

DWSMEZOARVKVBO-BUHFOSPRSA-N

Isomeric SMILES

CCCCC1CCC(C1)C(/C=C/C2C(C(=O)C(=O)C2O)CCCCCCC(=O)O)O

SMILES

CCCCC1CCC(C1)C(C=CC2C(C(=O)C(=O)C2O)CCCCCCC(=O)O)O

Canonical SMILES

CCCCC1CCC(C1)C(C=CC2C(C(=O)C(=O)C2O)CCCCCCC(=O)O)O

synonyms

16,18-EEO-PGE1
16,18-ethano 20-ethyl-6-oxoprostaglandin E1
16,18-ethano-20-ethyl-6-oxo-PGE1

Origin of Product

United States

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